2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol
Description
BenchChem offers high-quality 2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-14-6-7-20(27)17(12-14)18-13-19-16-4-3-5-21(28-2)22(16)29-23(26(19)25-18)15-8-10-24-11-9-15/h3-12,19,23,27H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWLQISPOPZIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol represents a novel class of heterocyclic compounds with potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic components. The process may include:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
- Benzoxazine Core Construction : Employing condensation reactions to form the benzoxazine structure.
- Final Modifications : Introducing substituents such as methoxy and methyl groups to enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies, revealing significant pharmacological properties:
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit antimicrobial properties. In a study evaluating similar compounds:
- Activity Against Bacterial Strains : Certain derivatives showed effectiveness against common bacterial pathogens, although the activity was limited compared to standard antibiotics .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 12 |
| C | P. aeruginosa | 10 |
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate).
- Results : The compound demonstrated cytotoxicity with IC50 values indicating significant inhibition of cell proliferation in a dose-dependent manner .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
| HeLa | 25 |
| PC3 | 18 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by modulating cytokine release:
- Cytokines Analyzed : IL-6 and TNF-α.
- Findings : Significant reduction in cytokine levels was observed in treated cells compared to controls, suggesting a potential mechanism for its anti-inflammatory action .
Case Studies
-
Study on Antimicrobial Efficacy :
- Conducted on a series of benzoxazine derivatives, including the target compound.
- Resulted in the identification of specific structural features that enhance antimicrobial activity.
-
Evaluation of Anticancer Properties :
- In vitro studies demonstrated selective cytotoxicity against cancer cells while sparing normal cells.
- The study highlighted the importance of the benzoxazine scaffold in developing new anticancer agents.
Q & A
Q. What are the key structural features of 2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol, and how do they influence its reactivity?
The compound contains a fused pyrazolo[1,5-c][1,3]benzoxazine core with a methoxy group at position 7, a pyridin-4-yl substituent at position 5, and a 4-methylphenol moiety at position 2. The pyridine ring introduces electron-withdrawing effects, while the methoxy and methylphenol groups contribute to steric and electronic modulation . These features influence solubility, hydrogen-bonding capacity, and interactions with biological targets.
Q. What synthetic methodologies are commonly used to prepare this compound?
Synthesis typically involves multi-step routes:
Chalcone formation : Condensation of salicylic aldehydes with acetophenones (e.g., 4-methylacetophenone) to form 2-hydroxychalcone intermediates .
Pyrazole ring closure : Reaction with hydrazine to yield dihydropyrazole intermediates.
Cyclization : Reaction with pyridine-4-carbaldehyde under acidic or microwave-assisted conditions to form the fused benzoxazine ring .
Microwave-assisted methods improve reaction efficiency (e.g., reduced time from 12h to 2h) compared to traditional thermal methods .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions and ring fusion.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., average mass ~358–412 g/mol for analogs) .
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic conformation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Simulate binding to targets like kinases or GPCRs using software (e.g., AutoDock Vina). Pyridin-4-yl and methylphenol groups often show affinity for ATP-binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. halogen) with activity trends observed in analogs .
- ADMET prediction : Use tools like SwissADME to assess drug-likeness (e.g., Lipinski’s Rule compliance: MW <500, logP <5) .
Q. How do substituent variations (e.g., methoxy vs. halogen) alter biological activity?
A comparative table of analogs illustrates substituent effects:
Q. What experimental strategies resolve contradictions in reported biological data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Off-target profiling : Use kinase inhibitor panels (e.g., DiscoverX) to confirm selectivity .
- Structural analogs : Compare activity trends with compounds like 5-(4-isopropylphenyl)-7-methoxy derivatives to isolate substituent contributions .
Q. How can reaction conditions (solvent, catalyst) be optimized for scalable synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization yields (85% vs. 60% in ethanol) by stabilizing transition states .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole ring formation .
- Microwave irradiation : Reduces side reactions (e.g., oxidation of methoxy groups) .
Q. What strategies validate the compound’s mechanism of action in cellular assays?
- Gene knockout : CRISPR/Cas9 deletion of putative targets (e.g., kinase X) to confirm pathway dependency .
- Fluorescence tagging : Label the compound with BODIPY for live-cell imaging of target engagement .
- Metabolomics : Track downstream effects via LC-MS profiling of ATP/ADP ratios in treated cells .
Contradictions and Methodological Considerations
Q. How to address discrepancies in reported solubility and bioavailability?
Q. Why do some analogs show conflicting activity in enzymatic vs. cellular assays?
- Membrane permeability : Pyridin-4-yl analogs may have reduced cellular uptake despite high enzymatic inhibition .
- Metabolic stability : Hepatic microsome assays reveal rapid demethylation of methoxy groups in certain analogs, altering activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
